Dihydroer -

Dihydroer

Catalog Number: EVT-8079287
CAS Number:
Molecular Formula: C34H39N5O7S
Molecular Weight: 661.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydroergotamine is classified as a synthetic organic compound derived from the ergot fungus (Claviceps purpurea). It is often administered as dihydroergotamine mesylate. The compound is recognized for its vasoconstrictive properties and acts as a potent agonist at several serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes . Its chemical formula is C33H37N5O5C_{33}H_{37}N_{5}O_{5}, with a molecular weight of approximately 583.68 g mol583.68\text{ g mol} .

Synthesis Analysis

The synthesis of dihydroergotamine involves multiple steps typically starting from ergot alkaloids. The process can be complex and requires precise control over reaction conditions to ensure high yields and purity. Key methods include:

  • Reduction of Ergotamine: Dihydroergotamine is synthesized from ergotamine through a selective reduction process. This transformation can be accomplished using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Purification: Post-synthesis, the compound undergoes purification processes like recrystallization or chromatography to remove impurities and by-products.
  • Formulation: Dihydroergotamine is formulated into various delivery systems, including injectable solutions and nasal sprays, often combined with other agents like caffeine to enhance efficacy .
Molecular Structure Analysis

Dihydroergotamine has a complex molecular structure characterized by multiple rings and functional groups. Its structural features include:

  • Core Structure: The molecule consists of a tetracyclic structure typical of ergot alkaloids.
  • Functional Groups: It contains hydroxyl (-OH), amide (-C(=O)N-), and various nitrogen-containing groups that contribute to its pharmacological activity.
  • Stereochemistry: The compound exhibits chiral centers, which are crucial for its interaction with biological receptors. The IUPAC name for dihydroergotamine reflects its stereochemical configuration: (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxamide .
Chemical Reactions Analysis

Dihydroergotamine participates in various chemical reactions that can affect its stability and efficacy:

  • Oxidative Degradation: Dihydroergotamine is susceptible to oxidation, which can lead to the formation of degradation products that may reduce its therapeutic effectiveness. Formulations often include antioxidants to mitigate this risk .
  • Metabolism: In vivo metabolism primarily occurs in the liver where it is converted into several metabolites, including 8'-β-hydroxy dihydroergotamine—an active metabolite that retains similar pharmacological properties .
Mechanism of Action

Dihydroergotamine exerts its effects through multiple mechanisms:

  • Serotonin Receptor Agonism: It primarily acts as an agonist at the 5-HT1B and 5-HT1D serotonin receptors located in cranial blood vessels and the trigeminal system. This action leads to vasoconstriction and inhibition of pro-inflammatory neuropeptides .
  • Receptor Binding Profile: Dihydroergotamine also interacts with other receptors such as adrenergic and dopaminergic receptors. Its slow dissociation from these receptors contributes to prolonged effects compared to other migraine treatments like triptans .
Physical and Chemical Properties Analysis

Dihydroergotamine possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like ethanol.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions or upon exposure to light .
  • Bioavailability: Intranasal administration yields approximately 40% bioavailability due to first-pass metabolism when taken orally (approximately 1%) while intravenous administration achieves nearly 100% bioavailability .
Applications

Dihydroergotamine has significant clinical applications:

  • Migraine Treatment: It is primarily used for acute migraine attacks due to its rapid onset of action when administered intranasally or via injection.
  • Cluster Headaches: Dihydroergotamine is also effective in treating cluster headaches.
  • Research Applications: Ongoing studies are exploring novel delivery methods for dihydroergotamine to enhance patient compliance and efficacy while minimizing side effects associated with traditional routes of administration .

Properties

Product Name

Dihydroer

IUPAC Name

[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate

Molecular Formula

C34H39N5O7S

Molecular Weight

661.8 g/mol

InChI

InChI=1S/C34H39N5O7S/c1-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,45-33)46-47(3,43)44/h4-7,9-12,18,22,24,26-28,35H,8,13-17,19H2,1-3H3,(H,36,40)/t22-,24?,26-,27+,28+,33-,34-/m1/s1

InChI Key

ZOZUFVUTVAZUDP-OESQIVJBSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.